molecular formula C12H7F3O3S B6384081 5-[3-Hydroxy-5-(trifluoromethoxy)phenyl]thiophene-2-carbaldehyde CAS No. 1261920-14-2

5-[3-Hydroxy-5-(trifluoromethoxy)phenyl]thiophene-2-carbaldehyde

Cat. No.: B6384081
CAS No.: 1261920-14-2
M. Wt: 288.24 g/mol
InChI Key: XVTKGGVGQQCAND-UHFFFAOYSA-N
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Description

5-[3-Hydroxy-5-(trifluoromethoxy)phenyl]thiophene-2-carbaldehyde is a complex organic compound that features a thiophene ring substituted with a hydroxyphenyl group and a trifluoromethoxy group

Properties

IUPAC Name

5-[3-hydroxy-5-(trifluoromethoxy)phenyl]thiophene-2-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7F3O3S/c13-12(14,15)18-9-4-7(3-8(17)5-9)11-2-1-10(6-16)19-11/h1-6,17H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVTKGGVGQQCAND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)C2=CC(=CC(=C2)OC(F)(F)F)O)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7F3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10686571
Record name 5-[3-Hydroxy-5-(trifluoromethoxy)phenyl]thiophene-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10686571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261920-14-2
Record name 5-[3-Hydroxy-5-(trifluoromethoxy)phenyl]thiophene-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10686571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[3-Hydroxy-5-(trifluoromethoxy)phenyl]thiophene-2-carbaldehyde typically involves multi-step organic reactions. One common method includes the condensation of thiophene derivatives with appropriately substituted benzaldehydes. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of laboratory-scale synthetic routes. This includes the use of continuous flow reactors to enhance reaction efficiency and scalability. The choice of reagents, catalysts, and solvents is crucial to ensure cost-effectiveness and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

5-[3-Hydroxy-5-(trifluoromethoxy)phenyl]thiophene-2-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid.

    Reduction: The aldehyde group can be reduced to an alcohol.

    Substitution: The hydroxy and trifluoromethoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products

    Oxidation: 5-[3-Hydroxy-5-(trifluoromethoxy)phenyl]thiophene-2-carboxylic acid.

    Reduction: 5-[3-Hydroxy-5-(trifluoromethoxy)phenyl]thiophene-2-methanol.

    Substitution: Various substituted thiophene derivatives depending on the nucleophile used.

Scientific Research Applications

5-[3-Hydroxy-5-(trifluoromethoxy)phenyl]thiophene-2-carbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism of action of 5-[3-Hydroxy-5-(trifluoromethoxy)phenyl]thiophene-2-carbaldehyde involves its interaction with specific molecular targets. The hydroxy and trifluoromethoxy groups can form hydrogen bonds and other interactions with biological macromolecules, influencing their activity. The thiophene ring can participate in π-π stacking interactions, which are crucial in materials science applications.

Comparison with Similar Compounds

Similar Compounds

    5-[3-Hydroxy-5-(trifluoromethyl)phenyl]thiophene-2-carbaldehyde: Similar structure but with a trifluoromethyl group instead of a trifluoromethoxy group.

    5-[3-Hydroxy-5-(methoxy)phenyl]thiophene-2-carbaldehyde: Similar structure but with a methoxy group instead of a trifluoromethoxy group.

    5-[3-Hydroxy-5-(methyl)phenyl]thiophene-2-carbaldehyde: Similar structure but with a methyl group instead of a trifluoromethoxy group.

Uniqueness

The presence of the trifluoromethoxy group in 5-[3-Hydroxy-5-(trifluoromethoxy)phenyl]thiophene-2-carbaldehyde imparts unique electronic properties, making it more hydrophobic and increasing its metabolic stability compared to similar compounds. This makes it particularly valuable in medicinal chemistry for the development of drugs with enhanced efficacy and reduced side effects.

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